Vatiquinone

Vue d'ensemble

Description

Il appartient à la classe des médicaments de la para-benzoquinone et est un inhibiteur puissant de la 15-lipoxygénase, une enzyme impliquée dans le stress oxydatif et l'inflammation . La vatiquinone s'est révélée prometteuse dans le traitement de pathologies telles que l'ataxie de Friedreich, la rétinopathie, le syndrome de Rett et la perte auditive induite par le bruit .

Applications De Recherche Scientifique

Vatiquinone has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Vatiquinone, also known as EPI-743, is a small molecule that targets two key enzymes: NADPH quinone oxidoreductase 1 (NQO1) and arachidonate 15-lipoxygenase (15-LOX) . These enzymes play crucial roles in regulating signaling pathways that control neuroinflammation and oxidative stress .

Mode of Action

This compound works by inhibiting the activity of 15-LOX, an enzyme that helps convert healthy fats into oxidated fatty acids in response to oxidative stress . This process further contributes to oxidative stress and inflammation. By inhibiting 15-LOX, this compound counteracts the mitochondrial abnormalities and oxidative stress seen in certain diseases .

Biochemical Pathways

The inhibition of 15-LOX by this compound helps to alleviate the consequences of mitochondrial dysfunction and oxidative stress, ultimately preventing cell death, also known as ferroptosis . This action aids in neuronal survival, making this compound a potential treatment for neurological diseases .

Pharmacokinetics

This compound is orally bioavailable and readily crosses into the central nervous system . After oral administration, it is quickly and widely distributed throughout the body . The majority of the dose is excreted through feces in all species, with minimal urinary excretion in rats and dogs, but higher in humans . This compound has a low potential to affect the pharmacokinetics of concomitantly administered medications that are metabolized by CYP enzymes .

Result of Action

This compound has demonstrated clinically relevant benefits across multiple endpoints in clinical trials . It has shown a favorable safety profile in more than 500 patients treated for up to 10 years . In a Phase 2 trial, this compound demonstrated a statistically significant effect on disease severity at 24 months relative to age and stage-matched natural history controls .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the age of the patient can impact the drug’s effectiveness, as seen in a Phase 2 trial where younger ambulatory patients showed significant benefit in the Upright Stability subscale of the modified FA Rating Scale

Analyse Biochimique

Biochemical Properties

It targets NADPH quinone oxidoreductase 1 (NQO1), helping to increase the biosynthesis of glutathione, a compound essential for the control of oxidative stress .

Cellular Effects

It has demonstrated clinically relevant benefits across multiple end points in patients with Friedreich ataxia (FA) in a global phase 3 MOVE-FA trial .

Molecular Mechanism

The mechanism of action of vatiquinone involves augmenting the synthesis of glutathione, optimizing metabolic control, enhancing the expression of genetic elements critical for cellular management of oxidative stress, and acting at the mitochondria to regulate electron transport . It inhibits 15-LO enzyme activity via direct reduction of the active site Fe 3+ to its inactive Fe 2+ state, thus preventing cellular lipid oxidation and subsequent ferroptotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to provide no benefit to survival in two mouse models of disease, but may prevent seizures in the Ndufs4 (-/-) model . In rats, 14C-vatiquinone-derived radioactivity was quickly and widely distributed throughout the body and cleared from most tissues by 24h post-dose following a single oral dose of 14C-vatiquinone .

Dosage Effects in Animal Models

The effects of this compound on animal models have not yet been reported . Clinical data support a favourable safety profile of this compound with no dose-limiting toxicities reported to date .

Metabolic Pathways

This compound is involved in the regulation of oxidative stress, which is disturbed in people with FA .

Transport and Distribution

In rats, 14C-vatiquinone-derived radioactivity was quickly and widely distributed throughout the body following a single oral dose of 14C-vatiquinone . Following oral administration, this compound was the dominant circulating component in rats and dogs but was minor in human subjects .

Méthodes De Préparation

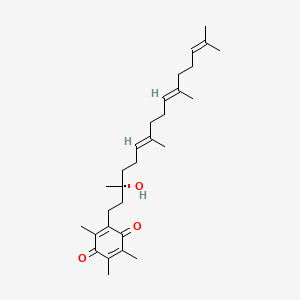

Voies de Synthèse et Conditions de Réaction : La vatiquinone est synthétisée par un procédé en plusieurs étapes à partir de l'alpha-tocotriénol, une forme naturelle de vitamine E . La synthèse implique l'oxydation de l'alpha-tocotriénol pour former la structure de la quinone, suivie de diverses étapes de purification pour obtenir le produit final .

Méthodes de Production Industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le procédé comprend des mesures strictes de contrôle de la qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de Réactions : La vatiquinone subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée davantage pour former divers dérivés de la quinone.

Réduction : Elle peut être réduite en formes d'hydroquinone dans des conditions spécifiques.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle de la quinone.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Différents nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinone et de l'hydroquinone, qui présentent des activités biologiques et des applications différentes .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie de la quinone et ses réactions.

Biologie : Étudié pour son rôle dans la régulation redox cellulaire et la gestion du stress oxydatif.

Industrie : Applications potentielles dans le développement d'antioxydants et d'autres composés bioactifs.

5. Mécanisme d'Action

Le mécanisme d'action de la this compound implique plusieurs voies clés :

Synthèse du Glutathion : La this compound augmente la synthèse du glutathion, un antioxydant essentiel dans la défense cellulaire contre le stress oxydatif.

Contrôle Métabolique : Elle optimise le contrôle métabolique en améliorant l'expression des éléments génétiques impliqués dans le métabolisme énergétique.

Régulation du Transport des Électrons : La this compound agit au niveau des mitochondries pour réguler le transport des électrons, améliorant ainsi la production d'énergie cellulaire.

Inhibition de la 15-Lipoxygénase : En inhibant la 15-lipoxygénase, la this compound réduit l'inflammation et le stress oxydatif, impliqués dans diverses maladies.

Composés Similaires :

Alpha-Tocotriénol : Le précurseur de la this compound, également une forme de vitamine E aux propriétés antioxydantes.

Coenzyme Q10 : Un autre composé de la quinone impliqué dans le transport des électrons mitochondriaux et la production d'énergie.

Idébenone : Un analogue synthétique de la coenzyme Q10, utilisé à des fins thérapeutiques similaires.

Unicité de la this compound : La this compound est unique en raison de son double rôle dans l'augmentation de la synthèse du glutathion et l'inhibition de la 15-lipoxygénase, ce qui en fait un agent thérapeutique puissant pour les pathologies impliquant un stress oxydatif et une inflammation . Sa capacité à cibler plusieurs voies simultanément la distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Alpha-Tocotrienol: The precursor of vatiquinone, also a form of vitamin E with antioxidant properties.

Coenzyme Q10: Another quinone compound involved in mitochondrial electron transport and energy production.

Idebenone: A synthetic analog of coenzyme Q10, used for similar therapeutic purposes.

Uniqueness of this compound: this compound is unique due to its dual role in augmenting glutathione synthesis and inhibiting 15-lipoxygenase, making it a potent therapeutic agent for conditions involving oxidative stress and inflammation . Its ability to target multiple pathways simultaneously sets it apart from other similar compounds .

Propriétés

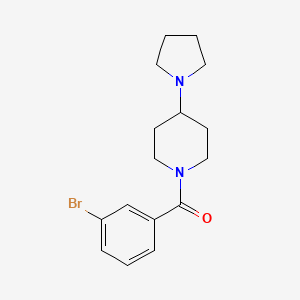

IUPAC Name |

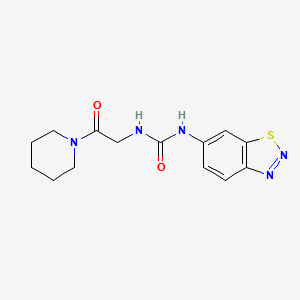

2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOVHERIIMJMDG-XZXLULOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153231 | |

| Record name | Vatiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213269-98-7 | |

| Record name | Vatiquinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vatiquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vatiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VATIQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of vatiquinone, and how does it exert its therapeutic effects?

A1: this compound functions as a potent inhibitor of 15-lipoxygenase (15-LO) . 15-LO is an enzyme involved in the production of lipid peroxides, which are implicated in ferroptosis, a form of iron-dependent regulated cell death. By inhibiting 15-LO, this compound can prevent the accumulation of lipid peroxides and subsequent ferroptosis, leading to neuroprotective effects . This mechanism is particularly relevant in the context of mitochondrial diseases, where oxidative stress and dysregulation of energy metabolism are prominent features.

Q2: What is the evidence for the clinical efficacy of this compound in treating Friedreich ataxia?

A4: A systematic review of therapeutic interventions for Friedreich ataxia highlighted this compound as a potential treatment option . Patients treated with this compound demonstrated significant improvements in their scores on the Friedreich Ataxia Rating Scale-neurological (FARS-neuro) after 24 months compared to the expected natural disease progression . This suggests that this compound might offer clinical benefits in managing Friedreich ataxia, although further research is necessary to confirm these findings and determine long-term efficacy.

Q3: Has this compound shown promise in treating other conditions besides Friedreich ataxia?

A5: this compound is currently under investigation for its potential in treating a range of conditions characterized by high levels of oxidative stress and impaired energy metabolism, including mitochondrial diseases . Notably, this compound has demonstrated efficacy in reducing seizure frequency and associated morbidity in children diagnosed with pontocerebellar hypoplasia type 6, a specific mitochondrial disorder associated with epilepsy . This suggests a broader therapeutic potential for this compound beyond Friedreich ataxia.

- [1] Absorption, distribution, metabolism and excretion of 14C-vatiquinone in rats, dogs, and human subjects:

- [2] Clinical Drug‐Drug Interaction Between this compound, a 15‐Lipoxygenase Inhibitor, and Rosuvastatin, a Breast Cancer Resistance Protein Substrate:

- [3] Clinical evidence of interventions assessed in Friedreich ataxia: a systematic review:

- [4] Quinones as Neuroprotective Agents:

- [5] Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)

![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)